N-(2-morpholinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
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Overview
Description
N-(2-morpholinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.
Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst like aluminum chloride.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction. This involves reacting 2-chloroethylamine with morpholine under basic conditions.
Final Coupling Step: The final step involves coupling the isoxazole derivative with the morpholine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles can replace the morpholine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly due to its isoxazole moiety, which is known for its biological activity.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: The compound can be used as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-morpholinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s binding affinity to its target, while the tolyl group could contribute to its overall stability and lipophilicity.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(2-piperidinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(2-morpholinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is unique due to the combination of the morpholine ring, tolyl group, and isoxazole ring. This unique structure may confer specific biological activities and properties that are not present in similar compounds.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14-2-4-15(5-3-14)17-12-16(20-24-17)13-18(22)19-6-7-21-8-10-23-11-9-21/h2-5,12H,6-11,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKWVLLSJKRPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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